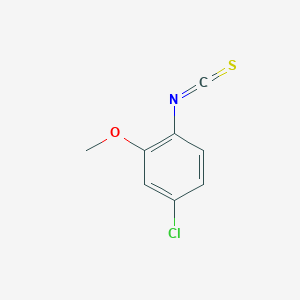

4-Chloro-2-methoxyphenyl Isothiocyanate

Description

Properties

Molecular Formula |

C8H6ClNOS |

|---|---|

Molecular Weight |

199.66 g/mol |

IUPAC Name |

4-chloro-1-isothiocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H6ClNOS/c1-11-8-4-6(9)2-3-7(8)10-5-12/h2-4H,1H3 |

InChI Key |

ZFMDLZNVYVGUIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methoxyphenyl Isothiocyanate

Established Synthetic Routes for 4-Chloro-2-methoxyphenyl Isothiocyanate

While specific literature detailing the synthesis of this compound is limited, its preparation can be inferred from well-established methods for synthesizing aryl isothiocyanates. These routes typically start from the corresponding primary amine, in this case, 4-chloro-2-methoxyaniline (B126167).

Classical Multistep Synthesis Strategies

The traditional and most common method for the synthesis of aryl isothiocyanates involves the reaction of a primary amine with carbon disulfide or thiophosgene (B130339).

From 4-chloro-2-methoxyaniline and Carbon Disulfide: This two-step approach first involves the reaction of 4-chloro-2-methoxyaniline with carbon disulfide in the presence of a base, such as triethylamine (B128534) or ammonia (B1221849), to form a dithiocarbamate (B8719985) salt intermediate. Subsequent decomposition of this salt, often facilitated by a heavy metal salt like lead nitrate (B79036) or by reagents such as phosphorus oxychloride, yields the desired isothiocyanate.

From 4-chloro-2-methoxyaniline and Thiophosgene: A more direct but hazardous approach involves the reaction of 4-chloro-2-methoxyaniline with thiophosgene (CSCl₂). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Due to the high toxicity of thiophosgene, this method is often avoided in modern synthetic chemistry.

| Method | Starting Material | Key Reagents | Intermediate |

| Dithiocarbamate Route | 4-Chloro-2-methoxyaniline | 1. CS₂, Base (e.g., Et₃N) 2. Decomposing agent (e.g., POCl₃) | Dithiocarbamate salt |

| Thiophosgene Route | 4-Chloro-2-methoxyaniline | Thiophosgene (CSCl₂), Base | Not applicable |

Expedited One-Pot Reaction Protocols

To streamline the synthesis of isothiocyanates, one-pot procedures have been developed that avoid the isolation of the dithiocarbamate intermediate. nih.gov In a typical one-pot synthesis, the primary amine (4-chloro-2-methoxyaniline) is reacted with carbon disulfide and a base, followed by the in-situ addition of a desulfurylation agent to directly afford the isothiocyanate. nih.gov This approach offers advantages in terms of reduced reaction time and simplified workup procedures. A general and facile one-pot protocol for preparing a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines has been developed under aqueous conditions. nih.gov

| Protocol | Starting Material | Reagents | Key Feature |

| One-Pot Dithiocarbamate Decomposition | 4-Chloro-2-methoxyaniline | CS₂, Base, Desulfurylation agent | In-situ formation and decomposition of the dithiocarbamate intermediate |

Advancements in Green Chemistry Approaches for Isothiocyanate Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For isothiocyanate synthesis, this includes the use of less toxic reagents and more sustainable reaction conditions. One such approach involves the use of elemental sulfur and a catalyst for the conversion of isocyanides to isothiocyanates. nih.gov Another green approach utilizes the reaction of amines with carbon disulfide in water, using an oxidizing agent for the desulfurization step. These methods aim to reduce the use of hazardous chemicals and organic solvents.

| Approach | Key Principle | Example Reagents | Environmental Benefit |

| Isocyanide Sulfurization | Catalytic conversion of isocyanides | Elemental Sulfur, DBU (catalyst) | Avoids toxic thiophosgene and CS₂ |

| Aqueous Amine Conversion | Reaction of amines in water | CS₂, Oxidizing agent | Reduces use of organic solvents |

Derivatization Strategies and Novel Analog Synthesis from this compound

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of derivatives, particularly thioureas, thiosemicarbazones, and various heterocyclic systems.

Formation of Thiourea (B124793) and Thiosemicarbazone Derivatives

Thiourea Derivatives: The reaction of this compound with primary or secondary amines readily yields N,N'-disubstituted thiourea derivatives. bibliomed.org This addition reaction is typically straightforward and proceeds with high yields. The resulting thioureas are often crystalline solids and can be purified by recrystallization. These derivatives are of interest in medicinal chemistry and materials science.

Thiosemicarbazone Derivatives: Thiosemicarbazones can be synthesized from this compound in a two-step process. First, the isothiocyanate is reacted with hydrazine (B178648) to form the corresponding thiosemicarbazide. nih.gov This intermediate is then condensed with an appropriate aldehyde or ketone to furnish the desired thiosemicarbazone. arabjchem.orgresearchgate.net These compounds are well-known for their metal-chelating properties and diverse biological activities.

| Derivative | Reactant | General Reaction |

| Thiourea | Primary or Secondary Amine | R-NCS + R'R''NH → R-NH-C(=S)-NR'R'' |

| Thiosemicarbazone | 1. Hydrazine (N₂H₄) 2. Aldehyde or Ketone | 1. R-NCS + N₂H₄ → R-NH-C(=S)-NHNH₂ 2. R-NH-C(=S)-NHNH₂ + R'C(=O)R'' → R-NH-C(=S)-NHN=CR'R'' |

Generation of Heterocyclic Scaffolds Incorporating the Isothiocyanate Moiety

The isothiocyanate functionality is a powerful tool for the construction of various heterocyclic rings. This compound can participate in cycloaddition reactions or serve as an electrophilic partner in condensation reactions to form five- and six-membered heterocycles. For instance, reaction with α-amino acids or their esters can lead to the formation of thiohydantoins. Additionally, cycloaddition reactions with compounds containing adjacent nucleophilic centers can be employed to synthesize a variety of heterocyclic systems, such as thiazoles and thiadiazoles. heteroletters.org The specific heterocyclic system formed depends on the nature of the reacting partner and the reaction conditions.

| Heterocyclic System | General Approach | Reactant Type |

| Thiohydantoins | Condensation/Cyclization | α-Amino acids or esters |

| Thiazoles | Condensation/Cyclization | α-Haloketones or similar bifunctional reagents |

| Thiadiazoles | Cycloaddition/Condensation | Hydrazines or related compounds |

Targeted Chemical Modifications for Structure-Activity Relationship Investigations

The strategic chemical modification of the parent compound, this compound, is a fundamental approach in medicinal chemistry to explore and establish structure-activity relationships (SAR). Such studies are crucial for optimizing lead compounds to enhance their biological efficacy, selectivity, and pharmacokinetic properties. While specific and detailed research exclusively focused on the targeted chemical modifications of this compound for SAR investigations is not extensively documented in publicly available literature, we can extrapolate potential modification strategies based on the known reactivity of the isothiocyanate functional group and general principles of medicinal chemistry applied to analogous structures.

The primary site for chemical modification in this compound is the highly reactive isothiocyanate (-N=C=S) group. This group readily undergoes nucleophilic addition reactions with a wide array of nucleophiles, providing a versatile handle for introducing diverse chemical moieties. The aromatic ring, with its chloro and methoxy (B1213986) substituents, also presents opportunities for modification, although these transformations are generally more complex.

Modifications at the Isothiocyanate Group:

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. These modifications are central to SAR studies as they allow for the introduction of different functional groups that can modulate the compound's interaction with biological targets.

Synthesis of Thiourea Derivatives: The reaction of this compound with primary or secondary amines yields N,N'-disubstituted thioureas. This is one of the most common and straightforward modifications. By varying the R groups on the amine, a diverse library of thiourea analogs can be synthesized. The nature of the R group (e.g., aliphatic, aromatic, heterocyclic) can significantly influence the biological activity by altering properties such as hydrogen bonding capacity, lipophilicity, and steric bulk.

Synthesis of Thiocarbamate Derivatives: Reaction with alcohols or phenols in the presence of a base leads to the formation of thiocarbamate derivatives. The electronic and steric properties of the substituent on the oxygen atom can be systematically varied to probe their effect on activity.

Synthesis of Guanidine Derivatives: Aminoguanidines can react with the isothiocyanate to form substituted guanidines. These derivatives introduce a highly basic guanidinium (B1211019) group, which can be important for interactions with specific biological targets.

Modifications on the Aromatic Ring:

While less common for initial SAR exploration due to potentially more challenging synthetic routes, modifications on the phenyl ring can provide valuable insights.

Variation of the Halogen Substituent: The chlorine atom at the 4-position can be replaced with other halogens (e.g., fluorine, bromine) to investigate the influence of halogen bonding and electronic effects on activity.

Modification of the Methoxy Group: The methoxy group at the 2-position can be demethylated to a hydroxyl group or converted to other alkoxy groups. This allows for the study of the role of hydrogen bond donation and the steric and electronic effects of the alkoxy substituent.

The table below outlines hypothetical modifications and the rationale behind them for the purpose of SAR investigations, based on general principles of medicinal chemistry.

| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Rationale for SAR Investigation |

| Isothiocyanate | Primary/Secondary Amine | Thiourea | Introduce diverse substituents to probe steric, electronic, and hydrogen bonding interactions. |

| Isothiocyanate | Alcohol/Phenol | Thiocarbamate | Modulate lipophilicity and hydrogen bonding potential. |

| Isothiocyanate | Hydrazine/Hydrazide | Thiosemicarbazide | Introduce additional hydrogen bonding donors and acceptors. |

| Aromatic Ring (4-position) | Halogen Exchange | Fluoro, Bromo, Iodo | Evaluate the effect of different halogens on binding and electronic properties. |

| Aromatic Ring (2-position) | Ether Cleavage/Alkylation | Hydroxyl, Ethoxy, etc. | Assess the importance of the methoxy group for activity and explore hydrogen bonding. |

It is important to note that the successful implementation of these synthetic strategies and the subsequent biological evaluation of the resulting compounds are essential to establish a clear and predictive SAR for this class of compounds. Without experimental data, the outlined modifications remain theoretical approaches to understanding how the chemical structure of this compound relates to its biological function.

Exploration of Biological Activities and Molecular Mechanisms Preclinical Focus

Antineoplastic Investigations of 4-Chloro-2-methoxyphenyl Isothiocyanate and its Analogs

Isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables, have garnered significant attention for their potential as cancer chemopreventive agents. nih.gov Preclinical research has focused on elucidating the mechanisms through which these compounds, including analogs of this compound, exert their anticancer effects.

Mechanisms of Cellular Proliferation Inhibition in Various Cancer Cell Lines

A primary mechanism by which ITCs exhibit antineoplastic activity is through the potent inhibition of cancer cell proliferation. researchgate.net Studies on various ITC analogs demonstrate a rapid, dose-dependent reduction in the viability of cancer cells. For instance, Benzyl-isothiocyanate (BITC) has been shown to be a more potent inhibitor of cell proliferation in human acute myeloid leukemia (AML) cell lines (SKM-1 and SKM/VCR) than Sulforaphane (B1684495) (SFN). mdpi.com The inhibitory effects of certain ITCs, such as Allyl-ITC (AITC), BITC, and Phenethyl-ITC (PEITC), can be observed after just a three-hour exposure. nih.govresearchgate.net This rapid action is significant as ITCs are often quickly cleared from the body. researchgate.net Notably, this antiproliferative activity is effective across various cancer cell types and even in drug-resistant cells that overexpress multidrug resistance-associated proteins. nih.govresearchgate.net

Table 1: Inhibitory Concentrations (IC50) of Isothiocyanate Analogs in Cancer Cell Lines This table is interactive. Use the search bar to filter results.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Sulforaphane (SFN) | SKM-1 | Acute Myeloid Leukemia | ~7.0 - 8.0 | mdpi.com |

| Sulforaphane (SFN) | SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | ~7.0 - 8.0 | mdpi.com |

| Benzyl Isothiocyanate (BITC) | SKM-1 | Acute Myeloid Leukemia | ~4.0 - 5.0 | mdpi.com |

| Benzyl Isothiocyanate (BITC) | SKM/VCR (drug-resistant) | Acute Myeloid Leukemia | ~4.0 - 5.0 | mdpi.com |

| Compound 30* | HCT-116 | Colon Cancer | 8 | mdpi.com |

| Compound 20** | MCF-7 | Breast Cancer | 12.8 (mean) | mdpi.com |

| Compound 24*** | HCT-116 | Colon Cancer | 12.7 (mean) | mdpi.com |

\Compound 30: 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine*

\*Compound 20: 3-{4-Chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine*

\**Compound 24: 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine*

Induction of Apoptosis and Modulation of Cell Cycle Progression

Beyond inhibiting proliferation, ITCs actively induce programmed cell death, or apoptosis, and interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov Various ITC analogs, including AITC and BITC, have been found to disrupt the mitochondrial membrane potential and activate multiple caspases, which are key events in the apoptotic cascade. nih.govmdpi.com The induction of apoptosis is a critical component of their anticancer activity. mdpi.com

Table 2: Effects of Isothiocyanate Analogs on Cell Cycle and Apoptosis This table is interactive. Use the search bar to filter results.

| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Allyl Isothiocyanate (AITC) | HL-60 | G2/M Arrest | Caspase activation, mitochondrial disruption | nih.govnih.gov |

| Benzyl Isothiocyanate (BITC) | HL-60 | G2/M Arrest | Caspase activation, mitochondrial disruption | nih.govnih.gov |

| Allyl Isothiocyanate (AITC) | HT-29 | G2/M Arrest | ER stress, ROS production, intrinsic pathway | nih.gov |

| Benzyl Isothiocyanate (BITC) | SKM-1 | Sub-G0/G1 increase | Caspase-8 and Caspase-9 activation | mdpi.com |

| Sulforaphane (SFN) | SKM-1 | Sub-G0/G1 increase | Weaker induction than BITC | mdpi.com |

| Compound 24* | HCT-116 | Sub-G1 increase | Mitochondrial membrane potential decrease | mdpi.com |

\Compound 24: 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine*

Impact on Cancer-Related Intracellular Signaling Pathways (e.g., MAPK, PI3K/AKT, NF-κB)

The proliferation and survival of cancer cells are heavily dependent on aberrant intracellular signaling pathways. Key pathways such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), and nuclear factor-kappa B (NF-κB) are often dysregulated in malignancies. nih.govjournal-dtt.orgresearchgate.net Preclinical evidence suggests that ITCs can exert their antineoplastic effects by modulating these critical pathways.

For instance, a study on phenylhexyl isothiocyanate (PHI) in combination with a PI3K inhibitor, LY294002, demonstrated a synergistic effect in dephosphorylating key proteins in the PI3K/Akt signaling pathway in HL-60 leukemia cells. nih.gov This pathway is crucial for cell survival, and its inhibition can lead to apoptosis. researchgate.netnih.gov The activation of the PI3K/AKT pathway can lead to the activation of NF-κB, a transcription factor that promotes inflammation and cell survival. journal-dtt.orgresearchgate.net By interfering with PI3K/AKT signaling, ITCs can potentially block these downstream pro-survival signals. nih.govmdpi.com The MAPK and PI3K/AKT pathways are known to be constitutively active in certain leukemias, contributing to enhanced proliferation and survival, making them prime targets for therapeutic intervention. nih.gov

Modulation of Xenobiotic Metabolizing Enzymes and Carcinogen Detoxification Processes

A significant aspect of the chemopreventive activity of ITCs relates to their ability to modulate xenobiotic-metabolizing enzymes. nih.gov These enzymes are typically categorized into Phase I enzymes, which activate pro-carcinogens, and Phase II enzymes, which detoxify carcinogenic compounds. nih.gov

Polycyclic aromatic hydrocarbons (PAHs), for example, are environmental carcinogens that are metabolized by enzymes like cytochrome P450 (Phase I) into reactive intermediates that can damage DNA. nih.gov Phase II enzymes, such as glutathione (B108866) transferase, convert these reactive metabolites into more water-soluble and excretable forms, thus detoxifying them. nih.govnih.gov The anticancer mechanism of many ITCs involves the induction of these protective Phase II enzymes, enhancing the detoxification and elimination of carcinogens. This modulation of enzyme activity is a key strategy by which ITCs can protect against chemical carcinogenesis.

In Vitro Cellular Models and In Vivo Animal Preclinical Studies (Non-Human)

The antineoplastic properties of ITCs have been extensively investigated using a variety of in vitro cellular models. These models allow for detailed mechanistic studies on how these compounds affect cancer cells. Commonly used human cancer cell lines in this research include:

Leukemia: HL-60 (promyelocytic leukemia) and SKM-1 (acute myeloid leukemia). nih.govmdpi.comnih.gov

Colorectal Cancer: HT-29 and HCT-116. mdpi.comnih.gov

Breast Cancer: MCF-7. mdpi.com

Cervical Cancer: HeLa. mdpi.com

These in vitro studies have been instrumental in demonstrating that ITCs can inhibit cell growth, induce apoptosis, and arrest the cell cycle across a spectrum of cancer types. nih.govmdpi.comnih.gov While many studies on ITC analogs have been conducted in animal tumor models, the specific findings for this compound in non-human in vivo models are less documented in the available literature. nih.gov

Antimicrobial Activity Studies

In addition to their anticancer properties, isothiocyanates have demonstrated notable antimicrobial activity against a range of pathogens. nih.gov Research has shown that ITCs derived from cruciferous plants can effectively inhibit various pathogenic microorganisms. nih.gov

Studies focusing on clinically relevant bacteria have found that ITCs possess potent antibacterial effects. An investigation into the activity of AITC, BITC, and PEITC against 15 isolates of methicillin-resistant Staphylococcus aureus (MRSA) revealed a strong, dose-dependent antibacterial action. nih.govresearchgate.net The effectiveness was found to be closely linked to the chemical structure of the ITC, with BITC being the most potent, exhibiting a minimum inhibitory concentration (MIC) ranging from 2.9 to 110 µg·mL−1. nih.govresearchgate.net The activity of BITC against the majority of MRSA isolates tested was found to be bactericidal, meaning it actively kills the bacteria. nih.gov These findings suggest that specific ITCs could be valuable as natural antimicrobial agents, potentially for use in pharmacological formulations against challenging pathogens like MRSA. nih.govnih.gov

Antibacterial Efficacy and Mechanistic Insights

No specific studies detailing the antibacterial efficacy or the underlying molecular mechanisms of this compound were identified. Research on other isothiocyanates, such as 4-hydroxybenzyl isothiocyanate (4-HBITC), has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The proposed mechanism for 4-HBITC involves the disruption of metabolic activity rather than compromising the integrity or permeability of the bacterial cell membrane. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences that can significantly influence biological activity.

Antifungal Properties

Similarly, a comprehensive search of scientific databases yielded no specific information regarding the antifungal properties of this compound. The broader family of isothiocyanates is known to possess antifungal activities. For instance, various isothiocyanates have been shown to inhibit the mycelium growth and conidia germination of fungal pathogens like Cochliobolus heterostrophus. The mechanisms implicated in these antifungal actions include the downregulation of genes related to energy metabolism, oxidoreductase activity, and melanin (B1238610) biosynthesis. nih.gov Without dedicated studies, the antifungal potential of this compound remains uncharacterized.

Antioxidant Activity Research

Mechanisms of Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

There is a lack of specific research on the mechanisms of Reactive Oxygen Species (ROS) scavenging and oxidative stress mitigation by this compound. However, studies on structurally related compounds offer some insights into potential activities. For example, 4-Methoxyphenyl isothiocyanate has been reported to possess antioxidant properties, with an IC50 value of 1.25 mM for scavenging DPPH radicals and an oxygen radical absorbance capacity (ORAC) value of 11.7 mM Trolox equivalents. medchemexpress.comszabo-scandic.com This suggests that the methoxyphenyl group might contribute to antioxidant effects, but the influence of the chloro- substitution on this compound is unknown.

Role in Modulating Endogenous Antioxidant Defense Systems

No studies were found that specifically investigate the role of this compound in modulating endogenous antioxidant defense systems. Organosulfur compounds, including some isothiocyanates, are known to activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. nih.gov Activation of Nrf2 leads to the upregulation of a suite of antioxidant and detoxification enzymes. Whether this compound can modulate this or other endogenous antioxidant defense systems has not been experimentally determined.

Anti-inflammatory Properties

Regulation of Inflammatory Cytokine Expression and Signaling Pathways (e.g., NF-κB, LOX)

Specific data on the anti-inflammatory properties of this compound, particularly its ability to regulate inflammatory cytokine expression and signaling pathways such as NF-κB and LOX, is not available in the current body of scientific literature. The anti-inflammatory effects of other synthetic isothiocyanates have been documented, with many exerting their action by suppressing the NF-κB signaling pathway. nih.govnih.gov This pathway is a critical regulator of the expression of pro-inflammatory mediators. The potential for this compound to act as an anti-inflammatory agent through these or other mechanisms remains a subject for future investigation.

Enzyme Modulation and Inhibition Profiles

The interaction of this compound with several key enzyme families is a subject of significant preclinical interest. This section details its known and potential inhibitory activities against Cytochrome P450, cholinesterases, carbonic anhydrases, and myeloperoxidase.

Cytochrome P450 Enzyme Interactions and Inhibition Kinetics

Cytochrome P450 (P450) enzymes are critical in the metabolism of a vast array of compounds. biomolther.org Inhibition of these enzymes can be reversible (competitive or non-competitive) or irreversible, with the latter often being time-dependent. biomolther.orgnih.gov Mechanism-based inhibition, a form of irreversible inhibition, occurs when a P450 enzyme metabolizes a substrate into a reactive intermediate that covalently binds to and inactivates the enzyme. biomolther.org Some P450 enzymes can also exhibit atypical kinetics, such as substrate inhibition at high substrate concentrations, which may be due to the presence of multiple substrate binding sites. nih.govresearchgate.netsemanticscholar.org

While the general mechanisms of P450 inhibition are well-documented, specific preclinical studies detailing the inhibition kinetics and direct interactions of this compound with Cytochrome P450 isoforms are not prominent in the available scientific literature. However, a derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), has been shown to have high selectivity for myeloperoxidase over P450 isoforms, suggesting that this particular structural class may not be a potent inhibitor of cytochrome P450. nih.govresearchgate.net

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in cholinergic neurotransmission. nih.gov Their inhibitors are classified as reversible (competitive or noncompetitive) or irreversible, based on their mode of action. nih.gov Research into novel cholinesterase inhibitors is active, particularly for neurodegenerative diseases. nih.govnih.gov

A study investigating various isothiocyanates (ITCs) as potential cholinesterase inhibitors found that aromatic and arylaliphatic ITCs generally demonstrated more promising activity than aliphatic ones. nih.gov For instance, 2-Methoxyphenyl ITC was identified as an effective inhibitor of AChE with an IC50 of 0.57 mM, while 3-methoxyphenyl (B12655295) ITC showed notable inhibition of BChE. nih.gov Despite these findings for structurally related compounds, specific data on the inhibitory potency and kinetics of this compound against either Acetylcholinesterase or Butyrylcholinesterase have not been specifically reported in the reviewed literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. nih.gov Inhibition of specific CA isoforms, such as CA IX and CA XII which are associated with the tumor microenvironment, is a validated therapeutic strategy in preclinical cancer models. nih.govnih.gov The development of selective CA inhibitors is an area of ongoing research. mdpi.com

Currently, there is a lack of specific preclinical data in the scientific literature detailing the inhibitory activity of this compound against carbonic anhydrase isoforms.

Myeloperoxidase (MPO) Inhibition Mechanisms

Myeloperoxidase (MPO) is a heme peroxidase enzyme that plays a role in inflammatory processes through its production of potent oxidants like hypochlorous acid. nih.govacs.org A key derivative containing the 4-chloro-2-methoxyphenyl moiety, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (also known as PF-06282999), has been extensively studied as a highly selective, mechanism-based inhibitor of MPO. nih.govacs.org

The inhibition by this class of compounds proceeds through a covalent and irreversible mechanism that is dependent on MPO catalysis. nih.govresearchgate.net The enzyme's natural cycle involves oxidation by hydrogen peroxide to form an intermediate called compound I. semanticscholar.org In the presence of an inhibitor like PF-06282999, this catalytic cycle is subverted. The inhibitor acts as a substrate, leading to the formation of a radical species that then reacts with the MPO enzyme to form a covalent adduct, rendering it irreversibly inhibited. semanticscholar.org This mechanism-based inactivation is highly specific, with PF-06282999 showing high selectivity for MPO over other enzymes such as thyroid peroxidase and cytochrome P450 isoforms. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibition Type | Mechanism of Action | Selectivity |

|---|---|---|---|---|

| PF-06282999 | Myeloperoxidase (MPO) | Irreversible, Time-Dependent | Mechanism-based inactivation; covalent adduct formation following MPO catalysis. nih.govresearchgate.netsemanticscholar.org | Highly selective for MPO over thyroid peroxidase and Cytochrome P450 isoforms. nih.govresearchgate.net |

Molecular Interactions with Biological Macromolecules

The isothiocyanate functional group is an electrophilic center that can react with nucleophilic residues on proteins, leading to the formation of stable covalent bonds. This reactivity is central to the molecular mechanism of this compound.

Covalent Adduct Formation with Proteins (e.g., Cysteine and Lysine (B10760008) Residues)

The isothiocyanate group (–N=C=S) is known to react with nucleophilic amino acid side chains, primarily the thiol group of cysteine and the ε-amino group of lysine. rsc.orgnih.gov This reactivity results in the formation of covalent protein adducts.

The reaction with cysteine residues typically yields a dithiocarbamate (B8719985) (DTC) adduct. nih.govresearchgate.net This reaction is often rapid and can be reversible, with the DTC existing in equilibrium with the free isothiocyanate and thiol. nih.govresearchgate.net The formation of dithiocarbamates is generally favored under neutral to slightly acidic conditions (pH 6-8). researchgate.netresearchgate.net

The reaction with the primary amine of lysine residues results in the formation of a stable, irreversible thiourea (B124793) (TU) linkage. nih.govresearchgate.net This reaction is generally slower than the reaction with cysteine and is favored under more alkaline conditions (pH 9-11) when the amine group is deprotonated and thus more nucleophilic. rsc.orgresearchgate.net However, studies have shown that isothiocyanates can modify lysine residues under physiological pH (7.4). nih.gov It has been proposed that an isothiocyanate might first react reversibly with a cysteine residue, and the subsequently released isothiocyanate can then form a more stable, irreversible adduct with a nearby lysine residue. nih.gov

| Target Residue | Adduct Formed | Bond Type | Optimal pH Conditions | Reaction Characteristics |

|---|---|---|---|---|

| Cysteine | Dithiocarbamate | Covalent | pH 6-8 researchgate.netresearchgate.net | Rapid and often reversible reaction with the thiolate form of cysteine. nih.govresearchgate.net |

| Lysine | Thiourea | Covalent | pH 9-11 rsc.orgresearchgate.net | Slower, but stable and irreversible reaction with the deprotonated ε-amino group. nih.gov |

Interactions with Nucleic Acids and DNA Cleavage Studies

While direct studies on the interaction of this compound with nucleic acids are not extensively detailed in the available literature, research on structurally related halocompounds provides insights into potential mechanisms. The covalent binding of various aryl halides to DNA has been demonstrated in both in vivo and in vitro systems. nih.gov For instance, compounds like chlorobenzene (B131634) have been shown to bind to liver DNA, an interaction mediated by microsomal P-450-dependent mixed-function oxidase systems. nih.gov This suggests that the chloro- and methoxy-substituted phenyl ring of this compound could potentially undergo metabolic activation to form reactive intermediates capable of interacting with nucleic acids.

Furthermore, studies on other chloro-substituted heterocyclic compounds have demonstrated redox-activated, hypoxia-selective DNA cleavage. nih.gov In one such study, a quinoxaline (B1680401) 1,4-dioxide derivative containing a chloro group was found to cause single-strand breaks in supercoiled plasmid DNA under hypoxic conditions when activated by reductases. nih.gov The mechanism was shown to involve radical scavenging agents, indicating a free-radical basis for the DNA cleavage. nih.gov These findings present a plausible, though not directly confirmed, mechanism by which this compound or its metabolites might exert genotoxic effects through interaction with and cleavage of DNA.

Other Preclinical Biological Investigations

Neuroprotective Explorations and Associated Mechanisms

The neuroprotective potential of isothiocyanates, the chemical class to which this compound belongs, has been a subject of considerable research. A prominent example is sulforaphane, a dietary isothiocyanate extensively studied for its protective effects on brain health. nih.gov Preclinical studies in animal and cell models of Alzheimer's disease show that sulforaphane can mitigate memory impairment and address disease-related biomarkers. nih.gov

The primary mechanism underlying these neuroprotective effects is the potent activation of the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 activation leads to the upregulation of a suite of detoxification, antioxidant, and anti-inflammatory enzymes. nih.gov This multi-faceted action helps to counteract oxidative stress and inflammation, key pathophysiological features of several neurodegenerative diseases. nih.gov Although direct preclinical evidence for this compound is pending, the established neuroprotective mechanisms of other isothiocyanates like sulforaphane suggest a promising avenue for future investigation into its potential role in brain health. nih.gov

Antiplatelet Activity Studies of Related Thiazole Derivatives

Derivatives of isothiocyanates, particularly thiazoles and thiadiazoles, have been synthesized and evaluated for their antiplatelet activity. Research has focused on their ability to inhibit platelet aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA).

In one study, a series of novel thiadiazole derivatives were synthesized from thiosemicarbazone intermediates. brieflands.com Among these, compound 3b , which features a 4-methyl substituent on the aryl group, was identified as the most potent inhibitor of ADP-induced platelet aggregation, with a half-maximal inhibitory concentration (IC50) of 39 ± 11 µM. brieflands.com Molecular docking studies suggested that this compound interacts with the P2Y12 receptor. brieflands.com

Other research has explored 4,5-bis(4-methoxyphenyl)-2-substituted-thiazoles as potent antiplatelet agents. nih.govnih.gov One such compound, 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (10a) , demonstrated potent inhibition of malondialdehyde (MDA) synthesis in vitro (IC50 = 0.088 µM), a marker for cyclooxygenase (CO) inhibition. nih.gov Another promising compound from a related series was 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)thiazole (16) , which showed significant activity against collagen-induced platelet aggregation. nih.gov These studies highlight that modifying the core structure related to isothiocyanates can yield derivatives with significant antiplatelet potential.

| Compound | Target/Inducer | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3b (a thiadiazole derivative) | ADP-induced aggregation | 39 ± 11 µM | brieflands.com |

| 4,5-bis(4-methoxyphenyl)-2-[(1-methylpiperazin-4-yl)carbonyl]thiazole (10a) | MDA Synthesis (in vitro) | 0.088 µM | nih.gov |

| 2-Guanidino-4,5-bis(4-methoxyphenyl)thiazole (3) | MDA Synthesis | 31 µM | nih.gov |

Antiparasitic Evaluations (e.g., Leishmanicidal, Trypanocidal Activity)

The isothiocyanate functional group is present in numerous compounds investigated for antiparasitic properties.

Leishmanicidal Activity: Studies on organo-sulfur and organo-selenium compounds, which are structurally analogous to isothiocyanates, have revealed significant leishmanicidal activity. nih.govnih.gov An isoselenocyanate derivative, NISC-6 , was tested against Leishmania major and Leishmania amazonensis. nih.govnih.gov It demonstrated potent activity, particularly against L. major promastigotes, with an IC50 of 0.030 µM. nih.gov The mechanism of action for NISC-6 was linked to a decrease in the expression of genes involved in the parasite's cell cycle, including topoisomerase-2 (TOP-2), PCNA, and MCM4, leading to cell cycle arrest in the G1 phase. nih.govnih.gov

Trypanocidal Activity: A range of dietary isothiocyanates have been evaluated in vitro for their activity against bloodstream forms of Trypanosoma brucei. nih.gov Several compounds, including benzyl-isothiocyanate, phenylethyl-isothiocyanate, and sulforaphane, showed a dose-dependent effect on the growth of these parasites. nih.gov Most of the tested isothiocyanates displayed potent activity, with GI50 values (concentration inhibiting growth by 50%) of around 1.5 µM and minimum inhibitory concentration (MIC) values of 10 µM. nih.gov These compounds were found to kill the trypanosomes within 1 to 4 hours of incubation at a concentration of 10 µM. nih.gov

| Compound | GI50 (µM) | MIC (µM) | Reference |

|---|---|---|---|

| Benzyl-isothiocyanate | ~1.5 | 10 | nih.gov |

| Phenylethyl-isothiocyanate | ~1.5 | 10 | nih.gov |

| Sulforaphane | ~1.5 | 10 | nih.gov |

| Erucin | ~1.5 | 10 | nih.gov |

| Iberin | ~1.5 | 10 | nih.gov |

| Allyl-isothiocyanate | 11 | 100 | nih.gov |

Anthelmintic Activity: Novel isothiocyanatophenyl-1,2,4-oxadiazoles have been synthesized and screened for anthelmintic properties. nih.gov Specifically, compounds containing a chloro-isothiocyanatophenyl moiety, such as 3-(2-furanyl)-5-(2-chloro-4-isothiocyanatophenyl)-1,2,4-oxadiazole , demonstrated 100% taeniacidal (tapeworm-killing) activity when administered orally to mice in primary screens. nih.gov This indicates that the inclusion of the chloro-isothiocyanate phenyl structure can be a key feature for potent anthelmintic agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophoric Features Governing Biological Potency

The biological activity of isothiocyanates (ITCs), including the 4-Chloro-2-methoxyphenyl derivative, is intrinsically linked to a set of core molecular features, known as pharmacophores, that facilitate interactions with biological targets.

The primary pharmacophoric feature of this class of compounds is the isothiocyanate (–N=C=S) functional group. The central carbon atom of this group is highly electrophilic, making it susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in proteins. This reactivity allows ITCs to form covalent bonds with target proteins, thereby modulating their function. This mechanism is central to their observed biological effects, which include the induction of apoptosis, regulation of cell cycle progression, and modulation of key signaling pathways like the Nrf2/Keap1 and NF-κB pathways. nih.govmdpi.com

The aromatic phenyl ring serves as a rigid scaffold that positions the isothiocyanate group for optimal interaction with its target. Furthermore, the substituents on this ring—the chloro and methoxy (B1213986) groups—are not merely passive components. They actively modulate the electronic properties and spatial configuration of the entire molecule, thus influencing its reactivity, selectivity, and pharmacokinetic profile. The specific substitution pattern (a chloro group at position 4 and a methoxy group at position 2) creates a distinct electronic and steric environment that dictates the compound's biological potency.

Impact of Substituent Effects on Biological Activity and Selectivity (e.g., Halogen, Methoxy, Alkyl)

The nature and position of substituents on the phenyl ring dramatically influence the biological activity and selectivity of isothiocyanate analogs. The effects of halogen, methoxy, and alkyl groups have been explored to establish clear SAR trends.

Halogen Substituents: The presence of a halogen, such as the chloro group in 4-Chloro-2-methoxyphenyl Isothiocyanate, significantly impacts the molecule's properties. As an electron-withdrawing group, chlorine increases the electrophilicity of the central carbon atom in the isothiocyanate moiety. This heightened reactivity can lead to more potent inhibition of target proteins. Studies on related compounds, such as chlorothiophene-based chalcones, have shown that chloro substituents can enhance anticancer activity. arabjchem.org However, this increased reactivity must be balanced, as it can also lead to non-specific binding and potential toxicity.

Methoxy Substituents: The methoxy group, being electron-donating, has an opposing electronic effect to the chloro group. It tends to decrease the electrophilicity of the isothiocyanate carbon, which could potentially reduce its covalent binding reactivity. However, the methoxy group also increases the molecule's lipophilicity and can be involved in crucial hydrogen bonding interactions within a protein's binding pocket. In some studies, the addition of a methoxy substituent has been shown to reduce toxicity towards normal cells, thereby improving the compound's selectivity index. arabjchem.org The interplay between the electron-donating methoxy group and the electron-withdrawing chloro group in this compound creates a unique electronic balance that fine-tunes its biological profile.

The table below illustrates how different substituents on the phenyl isothiocyanate core can affect biological activity, using data from analogous compounds.

| Compound | Substituent(s) | Observed Effect/Property | Reference |

|---|---|---|---|

| Phenyl Isothiocyanate | None | Baseline activity; binds to proteins like human lysozyme (B549824) via static quenching. | nih.gov |

| 4-Chlorophenyl Isothiocyanate | 4-Chloro | Electron-withdrawing group enhances electrophilicity. Classified as acutely toxic. | sigmaaldrich.com |

| 4-Methoxyphenyl Isothiocyanate | 4-Methoxy | Electron-donating group; exhibits antioxidant and moderate cholinesterase inhibitory activity. | sigmaaldrich.com |

| Chalcone Analog C4 | Methoxy | Showed strong toxicity to colorectal cancer cells with promising selectivity towards normal cells. | arabjchem.org |

| Chalcone Analog C6 | Chloro | Exerted the strongest toxicity on colorectal cancer cells among tested analogs. | arabjchem.org |

Rational Design Principles for Optimized this compound Analogs

Based on established SAR, several rational design principles can be applied to develop optimized analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Modulation of Electronic Properties: A key design strategy involves fine-tuning the electronic nature of the aromatic ring. This can be achieved by altering the position of the existing chloro and methoxy groups or by introducing additional substituents. For example, moving the electron-withdrawing chloro group to a position that further enhances the electrophilicity of the isothiocyanate could increase potency, while strategic placement of electron-donating groups could enhance selectivity.

Steric and Conformational Constraints: The introduction of bulkier alkyl groups or conformationally restricted ring systems can improve binding affinity and selectivity by promoting a more favorable orientation within the target's active site. This approach can also enhance metabolic stability. nih.gov

Pharmacophore Hybridization: A promising strategy involves combining the isothiocyanate pharmacophore with other known biologically active moieties. nih.gov For instance, linking the this compound scaffold to another pharmacophore known to target a specific cancer-related protein could result in a hybrid molecule with dual-action and potentially synergistic effects. nih.gov

Improving ADMET Properties: Rational design must also consider the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Modifications can be made to improve oral bioavailability, reduce off-target toxicity, and optimize metabolic pathways. This might involve introducing polar groups to modulate solubility or blocking sites of metabolic vulnerability.

Computational SAR Modeling and Predictive Paradigms for Novel Compound Design

Computational chemistry and molecular modeling are indispensable tools in the modern drug design process, providing predictive paradigms that guide the synthesis of novel isothiocyanate analogs.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of isothiocyanate analogs within the active site of a target protein. nih.govnih.gov For instance, docking studies can reveal how the 4-chloro and 2-methoxy groups of the lead compound interact with specific amino acid residues, providing a structural basis for its activity. These insights allow for the rational design of new derivatives with improved interactions and, consequently, higher potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of substituted phenyl isothiocyanates, a QSAR model can be developed to predict the activity of unsynthesized analogs. These models use physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) to forecast the biological potential of novel designs, thereby prioritizing the most promising candidates for synthesis. researchgate.net

Density Functional Theory (DFT): DFT studies provide deep insights into the electronic structure of molecules. nih.gov For isothiocyanates, DFT can be used to calculate properties such as the electrostatic potential and the energy of frontier molecular orbitals (HOMO-LUMO). These calculations help to quantify the electrophilicity of the isothiocyanate carbon and correlate it with biological activity, offering a quantum mechanical rationale for observed SAR trends. researchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the structure of active compounds, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of features required for biological activity. The model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features, accelerating the discovery of new lead compounds. nih.gov

Together, these computational paradigms create a powerful, predictive framework for the rational design of novel this compound analogs, optimizing the path toward developing effective and selective therapeutic agents.

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for 4-Chloro-2-methoxyphenyl Isothiocyanate and its Metabolite Analysis

Chromatographic methods are fundamental for the separation, detection, and quantification of this compound and its metabolic products from intricate matrices such as plasma, urine, or tissue homogenates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used tool for the analysis of isothiocyanates and their metabolites due to its high sensitivity and specificity. researchgate.netnih.gov This technique allows for the confident identification and quantification of compounds, even at low concentrations. researchgate.net In the context of this compound, an LC-MS/MS method would be developed to trace its metabolic fate. Isothiocyanates are typically metabolized via the mercapturic acid pathway, leading to conjugation with glutathione (B108866) and subsequent breakdown products.

A validated LC-MS/MS method can be used to determine the concentration of these metabolites in human plasma and urine. nih.gov The development of such an assay involves several key steps:

Synthesis of Reference Standards: The expected metabolites, such as the glutathione, cysteinylglycine, cysteine, and N-acetyl-L-cysteine (NAC) conjugates of this compound, would be synthesized to serve as reference standards for accurate quantification. nih.gov

Sample Preparation: Biological samples like plasma or urine require preparation to remove interfering substances. This often involves protein precipitation followed by solid-phase extraction (SPE) to isolate the analytes of interest. nih.gov

Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to separate the parent compound and its various metabolites. nih.govjsbms.jp A reversed-phase column (e.g., C18) with a gradient elution using solvents like water and acetonitrile, often with a formic acid modifier to improve ionization, is typically used. nih.gov

Mass Spectrometric Detection: The mass spectrometer, often a triple-quadrupole instrument, is operated in a positive or negative electrospray ionization (ESI) mode. researchgate.netnih.gov Quantification is achieved using the multiple-reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.govnih.gov

| Parameter | Description |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Due to the inherent reactivity and potential instability of the isothiocyanate group, derivatization is a common strategy employed prior to chromatographic analysis. mdpi.com This chemical modification aims to create a more stable, less volatile, or more easily detectable product. mdpi.commdpi.com

Several derivatization strategies are applicable for analyzing this compound:

Cyclocondensation with 1,2-Benzenedithiol (B97157): This highly selective reaction involves the isothiocyanate group reacting with 1,2-benzenedithiol to form a stable, cyclic product. This method has been utilized for the determination of total isothiocyanates using HPLC with UV detection or GC-MS. mdpi.com The resulting derivative is more amenable to chromatographic analysis than the parent compound.

Conversion to Thioureas: Isothiocyanates can be efficiently converted into their corresponding thiourea (B124793) derivatives by reacting them with ammonia (B1221849) or specific amines. nih.gov This strategy is particularly useful as the thiourea group provides a UV-absorbing chromophore, facilitating detection by HPLC-UV. nih.gov The resulting derivatives are also suitable for LC-MS analysis. nih.gov This approach can also be used to analyze reactive dithiocarbamate (B8719985) adducts, which are common in biological matrices. nih.gov

Reaction with N-acetyl-L-cysteine: Derivatization with thiols like N-acetyl-L-cysteine can be used to form stable adducts that are readily analyzable by chromatographic methods. mdpi.com

| Reagent | Product | Analytical Advantage | Applicable Technique(s) |

|---|---|---|---|

| 1,2-Benzenedithiol | Cyclic Adduct | High stability and selectivity. mdpi.com | HPLC-UV, GC-MS mdpi.com |

| Ammonia | Thiourea Derivative | Adds a UV chromophore, improves stability. nih.gov | HPLC-UV, LC-MS nih.gov |

| N-acetyl-L-cysteine | NAC Adduct | Forms stable, water-soluble adducts. mdpi.com | LC-MS/MS |

Spectroscopic Characterization for Structural Elucidation of Research Intermediates and Novel Products

Spectroscopic techniques are indispensable for the structural confirmation of the parent compound, this compound, as well as for the elucidation of the structures of its reaction intermediates, synthetic derivatives, and metabolic products. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the aromatic protons and a singlet for the methoxy (B1213986) group protons. ¹³C NMR would be crucial for identifying the carbon atom of the isothiocyanate group (-N=C=S), which has a characteristic chemical shift, in addition to the signals for the aromatic and methoxy carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. chemrxiv.org The most characteristic feature in the IR spectrum of this compound would be a strong, broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group, typically appearing in the 2000-2200 cm⁻¹ region. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. This technique is invaluable for confirming the identity of newly synthesized compounds and for identifying unknown metabolites by comparing the measured exact mass with theoretical values. mdpi.com

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous, three-dimensional structural information. This technique is the gold standard for determining the precise arrangement of atoms and the stereochemistry of novel derivatives or reaction products of this compound.

| Technique | Expected Key Features |

|---|---|

| IR Spectroscopy | Strong, broad peak at ~2000-2200 cm⁻¹ (-N=C=S stretch). |

| ¹H NMR | Signals in the aromatic region (6.5-8.0 ppm); Singlet for -OCH₃ (~3.8-4.0 ppm). |

| ¹³C NMR | Signal for -N=C=S carbon (~130-140 ppm); Signals for aromatic and methoxy carbons. |

| HRMS | Precise mass measurement corresponding to the elemental formula C₈H₆ClNOS. |

Methodologies for Identification of Intracellular Molecular Targets and Covalent Adducts

The electrophilic carbon atom of the isothiocyanate group makes this compound reactive towards nucleophilic biomolecules, such as proteins and nucleic acids. Identifying the specific intracellular targets and characterizing the resulting covalent adducts is key to understanding its mechanism of action. Mass spectrometry-based proteomics and adduct analysis are the primary methodologies for this purpose.

The general approach involves reacting the isothiocyanate with a biological system (e.g., cell lysate, purified protein, or DNA) and then using LC-MS/MS to identify the modified molecules. For protein target identification, a typical workflow includes:

Incubation of the target protein or cell lysate with this compound.

Proteolytic digestion of the protein mixture into smaller peptides (e.g., using trypsin).

Analysis of the peptide mixture by LC-MS/MS.

Searching the MS/MS data against a protein database to identify peptides that exhibit a specific mass shift corresponding to the addition of the this compound molecule. This identifies the modified peptide and, by extension, the target protein and the specific amino acid residue (often cysteine) that was modified.

Similarly, to identify DNA adducts, DNA is reacted with the compound, followed by enzymatic hydrolysis to nucleosides. nih.gov LC-MS/MS is then used to detect and characterize modified nucleosides, such as adducts formed with deoxyguanosine. nih.gov The fragmentation pattern in the MS/MS spectrum can help to pinpoint the exact site of modification on the nucleobase. nih.gov

Applications in Early Stage Drug Discovery Research

Lead Compound Identification and Optimization Leveraging 4-Chloro-2-methoxyphenyl Isothiocyanate Scaffolds

The identification of lead compounds is a critical step in the drug discovery process, involving the identification of chemical entities that demonstrate promising activity towards a specific biological target. The this compound scaffold offers a versatile starting point for the generation of a library of derivatives to be screened for biological activity.

The isothiocyanate group can readily react with nucleophiles such as amines and thiols, which are abundant in biological systems, allowing for the covalent modification of target proteins. This reactivity can be harnessed to design potent and selective inhibitors. The optimization of a lead compound derived from this scaffold would involve systematic modifications to the phenyl ring and the isothiocyanate group to enhance potency, selectivity, and pharmacokinetic properties. For instance, the position and nature of the substituents on the phenyl ring can be altered to improve interactions with the target's binding pocket.

While specific studies on this compound as a lead compound are not extensively documented in publicly available research, the principles of lead optimization can be applied to this scaffold. The following table outlines potential optimization strategies for derivatives of this compound.

| Optimization Parameter | Potential Modification Strategy | Rationale |

| Potency | Introduction of additional functional groups on the phenyl ring | To enhance binding affinity with the target protein. |

| Selectivity | Altering the position of the chloro and methoxy (B1213986) groups | To exploit differences in the binding pockets of related proteins. |

| Metabolic Stability | Replacement of metabolically liable groups | To increase the half-life of the compound in vivo. |

| Solubility | Introduction of polar functional groups | To improve bioavailability. |

Development of Novel Therapeutic Scaffolds Based on Isothiocyanate Chemistry

The isothiocyanate functional group is a valuable building block for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. The reactivity of the isothiocyanate group in this compound can be exploited to construct novel therapeutic scaffolds.

For example, isothiocyanates are known precursors for the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles. These heterocyclic systems are present in numerous approved drugs and are known to exhibit a broad spectrum of biological activities. The 4-Chloro-2-methoxyphenyl moiety can be incorporated into these novel scaffolds to modulate their pharmacological properties.

Research on related structures, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives, has shown that this substitution pattern can be a key feature for anticancer activity. This suggests that novel therapeutic scaffolds derived from this compound could also exhibit promising biological effects.

Combination Strategies with Existing Preclinical Research Agents for Enhanced Biological Effects

Combination therapy, the use of two or more drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer. Isothiocyanates, as a class of compounds, have been investigated for their potential to synergize with existing anticancer agents. They can enhance the efficacy of chemotherapeutic drugs by various mechanisms, including the inhibition of drug efflux pumps, induction of apoptosis, and modulation of signaling pathways involved in cell survival and proliferation.

While preclinical studies specifically combining this compound with other agents are yet to be widely reported, the known properties of other isothiocyanates provide a strong rationale for such investigations. For instance, sulforaphane (B1684495), a well-studied isothiocyanate, has been shown to enhance the anticancer effects of several chemotherapeutic drugs.

The potential for this compound to be used in combination therapies warrants further investigation. Preclinical studies could explore its synergistic effects with a range of existing research agents targeting various cancers and other diseases.

Repurposing Potential of this compound Derivatives in Emerging Research Areas

Drug repurposing, the identification of new uses for existing compounds, is an attractive strategy in drug discovery as it can significantly reduce the time and cost of development. While this compound may not be an approved drug, its derivatives could be explored for new therapeutic applications beyond their initial intended use.

A United States patent (US4248869A) from 1981 described a series of phenyl isothiocyanate derivatives, including those with chloro and methoxy substitutions, for their use as agricultural fungicides. This historical context provides a basis for exploring the repurposing of this compound derivatives for antifungal applications in a medical context. The underlying biological activity that confers fungicidal properties could potentially be translated to treat fungal infections in humans, an area of significant unmet medical need.

Further research could involve screening a library of this compound derivatives against a panel of pathogenic fungi to identify lead compounds for the development of novel antifungal agents.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-methoxyphenyl isothiocyanate?

The compound can be synthesized via nucleophilic substitution or thiophosgene-mediated reactions. For example, reacting a chloro-substituted aniline derivative with thiophosgene (CSCl₂) under controlled conditions (0°C, inert atmosphere) yields the isothiocyanate. A reported method for a structurally similar compound (2-chloro-2-(4-methoxyphenyl)ethyl isothiocyanate) involved treating an ammonium chloride intermediate with thiophosgene and N-ethyldiisopropylamine in diethyl ether, achieving a 36% yield after purification . Alternative routes may use thiocyanate salts or thiourea derivatives with halogenation agents.

Q. What analytical techniques are commonly used to characterize this compound?

Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is effective for purity assessment, while nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity. Fourier-transform infrared spectroscopy (FTIR) identifies the isothiocyanate group (N=C=S stretch at ~2050–2100 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) ensures accurate bond-length and angle measurements .

Q. What safety precautions are essential when handling this compound?

Due to its reactive isothiocyanate group, use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture to prevent hydrolysis to toxic hydrogen sulfide. Store in airtight containers under inert gas (argon or nitrogen). Workplace monitoring for airborne particulates is recommended, and spill protocols should align with OSHA HCS guidelines for similar isothiocyanates .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

Fractional factorial designs or central composite designs (CCD) can systematically evaluate variables like temperature, stoichiometry, and solvent polarity. For example, a CCD optimized phenyl isothiocyanate derivatization by testing triethylamine volume, reagent concentration, and pH, achieving a detection limit of 0.36 µg/mL . Similar approaches can identify critical factors (e.g., reaction time, catalyst type) to maximize yield and minimize byproducts.

Q. What mechanistic insights explain rearrangement or degradation pathways of this compound?

Rearrangement mechanisms, such as [3,3]-sigmatropic shifts, can be studied via time-resolved GC analysis and Gibbs free energy calculations. For example, 2-chloro-2-propenyl isothiocyanate rearrangement was traced using activation energy barriers, revealing temperature-dependent isomerization pathways . Hydrolysis pathways may involve nucleophilic attack on the electrophilic carbon in N=C=S, forming thiourea derivatives.

Q. How do crystallographic data resolve discrepancies in reported structural parameters?

SHELXL refinement with high-resolution data (e.g., synchrotron sources) can address twinning or disorder in crystals. Hydrogen-bonding patterns, analyzed via graph set theory (e.g., Etter’s rules), clarify supramolecular interactions. For instance, directional N–H···S or O–H···S bonds may stabilize specific polymorphs, impacting reactivity .

Q. What strategies validate analytical methods for quantifying trace impurities in this compound?

Method validation should include linearity (R² > 0.995), limit of detection (LOD), and precision studies (RSD < 5%). For example, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) can detect sub-ppm impurities. Calibration curves using certified reference materials (CRMs) ensure accuracy, while robustness testing evaluates pH and mobile phase effects .

Q. How do electronic effects of the chloro and methoxy substituents influence reactivity?

The electron-withdrawing chloro group enhances electrophilicity at the isothiocyanate carbon, favoring nucleophilic additions (e.g., with amines or thiols). The methoxy group’s electron-donating resonance stabilizes intermediates in cycloaddition reactions. Computational studies (DFT) can map charge distribution and predict regioselectivity in heterocycle synthesis .

Q. What intermolecular forces dominate its crystal packing behavior?

X-ray diffraction and Hirshfeld surface analysis reveal dominant van der Waals interactions and halogen bonding (Cl···π). Hydrogen-bonding networks, particularly C–H···O or C–H···N contacts, contribute to lattice stability. Comparative studies with analogs (e.g., 2,4,6-trichlorophenyl isothiocyanate) highlight substituent effects on melting points and solubility .

Q. How can data contradictions in synthetic yields or purity be resolved?

Contradictions often arise from unoptimized reaction conditions or analytical variability. Reproducibility studies under controlled environments (e.g., anhydrous solvents, inert atmosphere) and interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025) mitigate variability. Meta-analyses of published methods can identify trends in catalyst efficiency or solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.